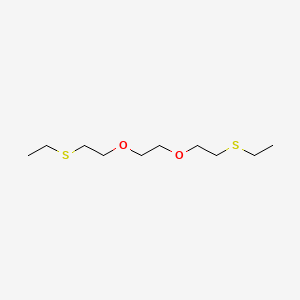
6,9-Dioxa-3,12-dithiatetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dioxa-3,12-dithiatetradecane is an organic compound with the molecular formula C10H22O2S2. It is characterized by the presence of two oxygen atoms and two sulfur atoms within its molecular structure, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 6,9-Dioxa-3,12-dithiatetradecane can be achieved through various synthetic routes. One common method involves the reaction of 1,2-dibromoethane with sodium sulfide in the presence of a solvent such as ethanol. The reaction conditions typically include refluxing the mixture for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6,9-Dioxa-3,12-dithiatetradecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the atoms in the molecule is replaced by another atom or group. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,9-Dioxa-3,12-dithiatetradecane has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a model compound for studying sulfur-containing biomolecules.
Industry: The compound can be used as an intermediate in the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism by which 6,9-Dioxa-3,12-dithiatetradecane exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing their activity. For example, the compound can act as a chelating agent, binding to metal ions and altering their reactivity .
Comparison with Similar Compounds
6,9-Dioxa-3,12-dithiatetradecane can be compared with other similar compounds such as:
3,12-Bis(carboxylatomethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioate: This compound also contains oxygen and sulfur atoms but has additional carboxylate groups, which influence its chemical properties and reactivity.
6,9-Dioxa-3,12-dithiatetradecanedioic acid: This compound has carboxylic acid groups, which make it more acidic and reactive in different chemical environments. The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
120813-94-7 |
|---|---|
Molecular Formula |
C10H22O2S2 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1,2-bis(2-ethylsulfanylethoxy)ethane |
InChI |
InChI=1S/C10H22O2S2/c1-3-13-9-7-11-5-6-12-8-10-14-4-2/h3-10H2,1-2H3 |
InChI Key |
XFEYIZHMASOGJO-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOCCOCCSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


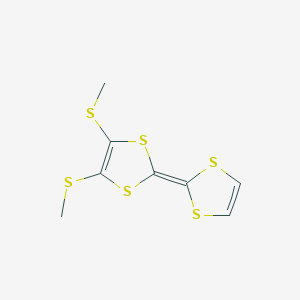
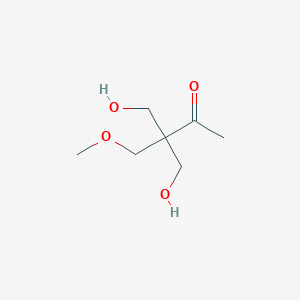

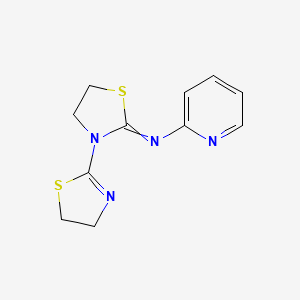
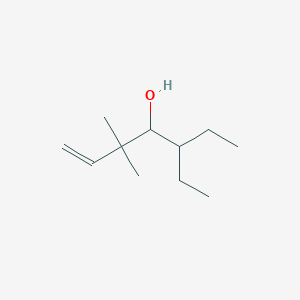
![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
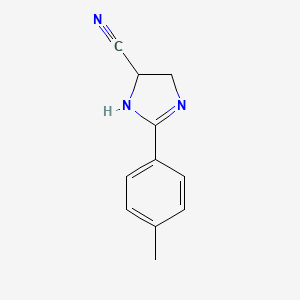
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
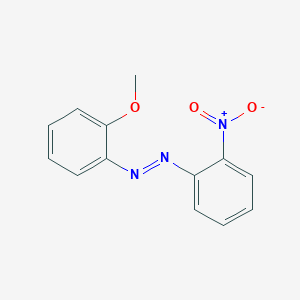
![5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14296643.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B14296648.png)
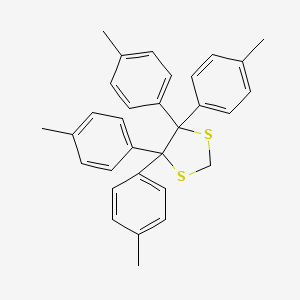
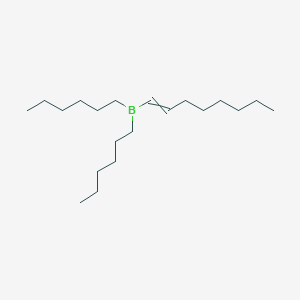
![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)
